9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione
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Overview
Description
9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione is a complex organic compound with the molecular formula C28H16N2O2 and a molecular weight of 412.44 g/mol . It is known for its unique structure, which includes multiple fused aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve intermediate steps such as nitration, reduction, and condensation reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced industrially, it involves large-scale synthesis using optimized reaction pathways to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with specific enzymes and proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinacridone: Another compound with a similar fused ring structure, used primarily as a pigment.
Acridine: A simpler structure with fewer fused rings, known for its use in dyes and antiseptics.
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon with known carcinogenic properties.
Uniqueness
What sets 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione apart is its specific arrangement of fused rings and the presence of nitrogen atoms within the structure. This unique configuration contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
7520-01-6 |
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Molecular Formula |
C28H16N2O2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4,19-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1,3(16),5(14),6,8,10,12,17,20(29),21,23,25,27-tridecaene-15,30-dione |
InChI |
InChI=1S/C28H16N2O2/c31-27-19-11-9-15-5-1-3-7-17(15)25(19)29-23-13-22-24(14-21(23)27)30-26-18-8-4-2-6-16(18)10-12-20(26)28(22)32/h1-14H,(H,29,31)(H,30,32) |
InChI Key |
BRRYGOLATSLUES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC5=C(C=C4C3=O)NC6=C(C5=O)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
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